2-Nitro-6-(trifluoromethyl)phenol 2-Nitro-6-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.: 1548-62-5
VCID: VC21302268
InChI: InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H
SMILES: C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol

2-Nitro-6-(trifluoromethyl)phenol

CAS No.: 1548-62-5

Cat. No.: VC21302268

Molecular Formula: C7H4F3NO3

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

2-Nitro-6-(trifluoromethyl)phenol - 1548-62-5

Specification

CAS No. 1548-62-5
Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
IUPAC Name 2-nitro-6-(trifluoromethyl)phenol
Standard InChI InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H
Standard InChI Key FMPKXGYPBUWNNG-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F
Canonical SMILES C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(F)(F)F

Introduction

Chemical Identity and Physical Properties

2-Nitro-6-(trifluoromethyl)phenol is a crystalline solid with distinctive chemical properties derived from its functional groups. Its physical and chemical identity parameters are outlined in the table below:

PropertyValue/Description
IUPAC Name2-nitro-6-(trifluoromethyl)phenol
Molecular FormulaC₇H₄F₃NO₃
CAS Registry Number1548-62-5
Molecular Weight207.11 g/mol
Melting Point73-75°C
AppearanceCrystalline solid
Synonyms2-Hydroxy-3-nitrobenzotrifluoride
InChIInChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(6(4)12)11(13)14/h1-3,12H
Canonical SMILESC1=CC(=C(C(=C1)N+[O-])O)C(F)(F)F

The compound features a phenol ring with a nitro group at position 2 and a trifluoromethyl group at position 6. This structural arrangement contributes to its unique chemical reactivity and applications. The presence of the trifluoromethyl group enhances the compound's lipophilicity, while the nitro group increases its electron-withdrawing properties. Together, these functional groups create a molecule with distinctive chemical behavior .

Structural Characteristics

Molecular Structure

The molecular structure of 2-nitro-6-(trifluoromethyl)phenol consists of a phenol core with two key functional groups: a nitro group (-NO₂) at the ortho position to the hydroxyl group, and a trifluoromethyl group (-CF₃) at the para position relative to the nitro group. This specific arrangement of substituents contributes significantly to the compound's chemical behavior and reactivity patterns.

The presence of the electron-withdrawing nitro and trifluoromethyl groups substantially affects the electronic distribution within the phenol ring. These groups reduce electron density in the aromatic system, making the hydroxyl proton more acidic compared to unsubstituted phenol. The trifluoromethyl group, with its strong inductive electron-withdrawing effect, further contributes to the unique electronic characteristics of this compound.

Spectroscopic Properties

2-Nitro-6-(trifluoromethyl)phenol exhibits characteristic spectroscopic features that are consistent with its structural elements. In infrared spectroscopy, it shows distinctive absorption bands corresponding to the hydroxyl group (broad band around 3400-3200 cm⁻¹), the nitro group (asymmetric and symmetric stretching at approximately 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), and the trifluoromethyl group (strong bands in the 1400-1100 cm⁻¹ region).

Nuclear magnetic resonance (NMR) spectroscopy reveals the expected signals for the aromatic protons, with characteristic splitting patterns influenced by the fluorine atoms of the trifluoromethyl group. The hydroxyl proton typically appears as a singlet at a relatively downfield position due to the electron-withdrawing effects of the neighboring substituents.

Synthesis Methods

Laboratory Synthesis

Chemical Reactivity

Reaction Types

2-Nitro-6-(trifluoromethyl)phenol participates in a variety of chemical reactions, largely determined by its functional groups. The most significant reaction categories include:

Oxidation Reactions

The nitro group can undergo further oxidation to form nitroso or other higher oxidation state derivatives. These reactions typically require strong oxidizing agents and carefully controlled conditions to achieve selective transformation without affecting other parts of the molecule.

Reduction Reactions

The nitro group can be reduced to an amino group (-NH₂) using appropriate reducing agents. This transformation is particularly important in synthetic applications, as the resulting amino compound serves as a versatile intermediate for further functionalization. Common reducing agents include hydrogen gas with metal catalysts, sodium borohydride, or iron in acidic conditions.

Substitution Reactions

The phenolic hydroxyl group readily participates in nucleophilic substitution reactions, forming ethers or esters depending on the reagents used. These reactions typically proceed via the phenoxide anion, which acts as a nucleophile toward electrophilic species such as alkyl halides or acyl chlorides.

Reagents and Conditions

Various reagents and reaction conditions are employed for transformations involving 2-nitro-6-(trifluoromethyl)phenol:

Reaction TypeCommon ReagentsTypical ConditionsMajor Products
OxidationPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)Aqueous or organic solvents, elevated temperaturesNitroso derivatives, carboxylic acids
ReductionPalladium on carbon (Pd/C) with H₂, Sodium borohydride (NaBH₄)Room temperature to moderate heating, appropriate solvent systems2-amino-6-(trifluoromethyl)phenol
O-AlkylationAlkyl halides with bases (NaOH, K₂CO₃)Polar aprotic solvents (DMF, acetone), room temperature to refluxAlkyl ethers
O-AcylationAcyl chlorides, anhydrides with basesPyridine, dichloromethane, 0°C to room temperatureEsters

These reactions demonstrate the versatility of 2-nitro-6-(trifluoromethyl)phenol as a synthetic building block, allowing for selective transformations that can be utilized in the preparation of more complex molecules.

Applications in Scientific Research

Synthetic Chemistry Applications

2-Nitro-6-(trifluoromethyl)phenol serves as a valuable building block in organic synthesis, particularly for the preparation of compounds containing trifluoromethyl and nitro functionalities. The presence of these groups provides opportunities for selective transformations, making this compound useful in the synthesis of more complex molecules with specific structural features.

In particular, the compound has been utilized in the development of advanced intermediates for pharmaceutical compounds, agrochemicals, and specialized materials. Its utility stems from the unique electronic and steric effects imparted by the combination of the nitro and trifluoromethyl groups, which can influence reactivity, stability, and biological activity of the resulting derivatives.

Biological and Medicinal Applications

Research has explored the potential biological activities of 2-nitro-6-(trifluoromethyl)phenol and its derivatives. The compound has been investigated for possible antimicrobial and antifungal properties, making it relevant in the development of new bioactive agents.

In medicinal chemistry, 2-nitro-6-(trifluoromethyl)phenol serves as a precursor for pharmaceutical compounds with potential therapeutic effects. The trifluoromethyl group is particularly valuable in drug development due to its ability to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.

One significant application appears in research related to antiparasitic compounds. For example, derivatives containing structural elements similar to 2-nitro-6-(trifluoromethyl)phenol have been studied for their activity against Leishmania parasites, which cause the disease leishmaniasis. Specifically, compounds utilizing the 4-(trifluoromethoxy)phenoxy moiety have shown promising results in biological testing .

Industrial Applications

Beyond research settings, 2-nitro-6-(trifluoromethyl)phenol finds applications in various industrial contexts:

  • As an intermediate in the production of specialized agrochemicals, where the trifluoromethyl group contributes to enhanced stability and efficacy

  • In the development of materials with specific properties, such as increased thermal stability or resistance to degradation

  • As a component in analytical standards for environmental monitoring and quality control processes

  • In the synthesis of specialty chemicals for various technological applications

These diverse applications highlight the compound's versatility and importance in both research and industrial settings.

Structure-Activity Relationships

Comparison with Analogous Compounds

The specific positioning of the nitro and trifluoromethyl groups in 2-nitro-6-(trifluoromethyl)phenol significantly influences its chemical behavior and potential applications. When compared to structural analogs with different substitution patterns, several important distinctions emerge:

CompoundKey Structural DifferencesComparative Properties
2-Nitro-6-(trifluoromethyl)phenolNitro at position 2, CF₃ at position 6Reference compound
2-Nitro-4-(trifluoromethyl)phenolCF₃ at position 4 instead of 6Different electronic distribution, altered reactivity patterns
4-Nitro-3-(trifluoromethyl)phenolNitro at position 4, CF₃ at position 3Significantly different physicochemical properties and reactivity
2,3-Difluoro-6-nitrophenolFluorine atoms instead of CF₃ groupLess lipophilic, different metabolic profile

These structural variations result in distinct differences in physicochemical properties, including solubility, acidity, and reactivity. Such differences can significantly impact the utility of these compounds in specific applications, making each one uniquely suited for particular research or industrial purposes.

Mechanism of Action in Biological Systems

The biological activities of 2-nitro-6-(trifluoromethyl)phenol and related compounds can be attributed to specific molecular interactions enabled by their structural features. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or cytotoxic effects.

Research on related compounds containing the (trifluoromethoxy)phenoxy moiety has revealed promising activity against parasites such as Leishmania donovani and Leishmania infantum. In these cases, the trifluoromethyl-containing portion of the molecule contributes significantly to the compound's antiparasitic properties, demonstrating the importance of this structural feature in biological applications .

Analytical Methods and Characterization

Identification Techniques

Several analytical techniques are commonly employed for the identification and characterization of 2-nitro-6-(trifluoromethyl)phenol:

  • Chromatographic methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purity assessment and identification, often coupled with mass spectrometry for structural confirmation.

  • Spectroscopic techniques: Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, while infrared (IR) spectroscopy helps identify functional groups. Mass spectrometry (MS) offers molecular weight confirmation and fragmentation patterns that aid in structural elucidation.

  • X-ray crystallography: This technique provides definitive three-dimensional structural information when single crystals of suitable quality are available.

These analytical methods, used individually or in combination, enable the comprehensive characterization of 2-nitro-6-(trifluoromethyl)phenol and the assessment of its purity for research or commercial applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator